molecular formula C4H12N2O2 B13596322 1,4-Diaminobutane-2,3-diol

1,4-Diaminobutane-2,3-diol

Cat. No.: B13596322
M. Wt: 120.15 g/mol
InChI Key: HYXRUUHQXNAFAJ-UHFFFAOYSA-N
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Description

1,4-Diaminobutane-2,3-diol is an organic compound with the molecular formula C₄H₁₂N₂O₂ It is a diamine and diol, meaning it contains both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-diaminobutane-1,4-dione using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalytic processes. For example, the biocatalytic production of N-protected precursors followed by deprotection steps can be employed. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce a variety of substituted amines and alcohols.

Scientific Research Applications

1,4-Diaminobutane-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-diaminobutane-2,3-diol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in hydrogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane:

    2,3-Diaminobutane: Similar in structure but differs in the position of the amine groups.

    1,4-Butanediol: Contains hydroxyl groups but lacks amine groups.

Uniqueness

1,4-Diaminobutane-2,3-diol is unique due to the presence of both amine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

1,4-diaminobutane-2,3-diol

InChI

InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2

InChI Key

HYXRUUHQXNAFAJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CN)O)O)N

Origin of Product

United States

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